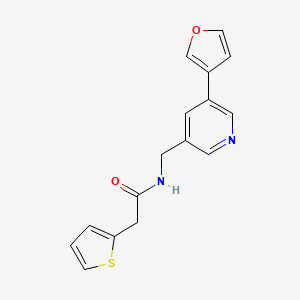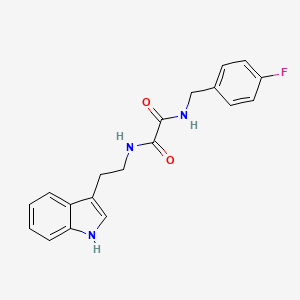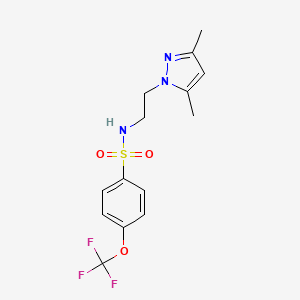
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis and Evaluation for Therapeutic Applications : A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, leading to compounds with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting a potential to be developed into a therapeutic agent (Küçükgüzel et al., 2013).
Biological Evaluation and Potential Applications
Antimicrobial and Antifungal Activities : Hassan (2013) synthesized pyrazoline and pyrazole derivatives with benzenesulfonamide moieties, which were then evaluated for their antimicrobial activities. These compounds showed promising antibacterial and antifungal properties against common pathogens, indicating their potential as antimicrobial agents (Hassan, 2013).
Antitumor Activity : Fahim and Shalaby (2019) investigated novel benzenesulfonamide derivatives for their antitumor activities against HepG2 and MCF-7 cell lines. Some chlorinated compounds exhibited excellent in vitro antitumor activity, highlighting their potential in cancer therapy (Fahim & Shalaby, 2019).
Mechanistic Insights and Drug Design
Molecular Docking and DFT Calculations : Studies also focus on molecular docking and density functional theory (DFT) calculations to understand the interaction of these compounds with biological targets. For example, Alyar et al. (2019) performed enzyme inhibition studies, molecular docking, and DFT calculations on Schiff bases of sulfa drugs, indicating their potential as enzyme inhibitors and highlighting the importance of computational studies in drug design (Alyar et al., 2019).
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O3S/c1-10-9-11(2)20(19-10)8-7-18-24(21,22)13-5-3-12(4-6-13)23-14(15,16)17/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVVMRXARENTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Spiro[2.3]hexan-5-ylethanone](/img/structure/B2599282.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2599283.png)
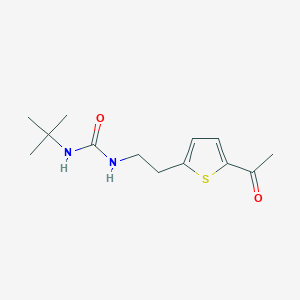
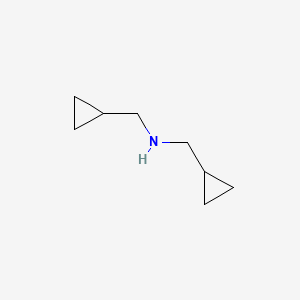
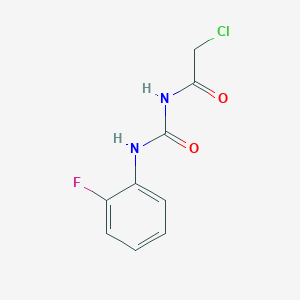

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide](/img/structure/B2599293.png)
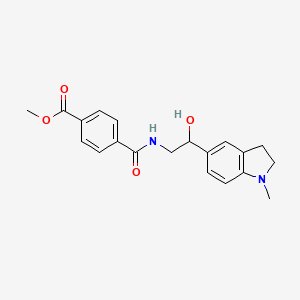
![6-(3,4-dimethylphenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2599298.png)
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)
